molecular formula C15H12BrCl2NO3S B2437521 N-{2-[(4-bromophenyl)sulfonyl]ethyl}-2,4-dichlorobenzenecarboxamide CAS No. 338955-75-2

N-{2-[(4-bromophenyl)sulfonyl]ethyl}-2,4-dichlorobenzenecarboxamide

Cat. No.: B2437521
CAS No.: 338955-75-2
M. Wt: 437.13
InChI Key: BAVXNQVXBSPKRG-UHFFFAOYSA-N
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Description

N-{2-[(4-bromophenyl)sulfonyl]ethyl}-2,4-dichlorobenzenecarboxamide is a synthetic chemical compound of significant interest in specialized organic and medicinal chemistry research. This molecule is characterized by a unique structure combining a 4-bromobenzenesulfonamide group and a 2,4-dichlorobenzenecarboxamide moiety. The 4-bromobenzenesulfonamide scaffold is a known pharmacophore in medicinal chemistry, with published research on similar structures indicating potential areas of investigation. For instance, N-alkyl-4-bromobenzenesulfonamides have been studied for their correlation with anticonvulsant activity . Furthermore, the 2,4-dichlorophenoxy fragment is structurally analogous to bioactive compounds, though this specific derivative is a carboxamide and not an acetic acid . Researchers may explore this compound as a key intermediate in the synthesis of more complex molecules or as a candidate for probing biological pathways. Its potential mechanism of action in biological systems would be speculative but could involve interactions with neuronal signaling pathways, given that related sulfonamide compounds have been utilized as selective denervation tools in neuroscience for central and peripheral noradrenaline neurons . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(4-bromophenyl)sulfonylethyl]-2,4-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrCl2NO3S/c16-10-1-4-12(5-2-10)23(21,22)8-7-19-15(20)13-6-3-11(17)9-14(13)18/h1-6,9H,7-8H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAVXNQVXBSPKRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)CCNC(=O)C2=C(C=C(C=C2)Cl)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrCl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-bromophenyl)sulfonyl]ethyl}-2,4-dichlorobenzenecarboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the sulfonyl intermediate: This involves the reaction of 4-bromobenzenesulfonyl chloride with an appropriate ethylamine derivative under basic conditions to form the sulfonyl ethyl intermediate.

    Coupling with dichlorobenzenecarboxylic acid: The sulfonyl ethyl intermediate is then reacted with 2,4-dichlorobenzenecarboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-bromophenyl)sulfonyl]ethyl}-2,4-dichlorobenzenecarboxamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine and chlorine atoms can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and reduction: The sulfonyl group can be oxidized or reduced, altering the compound’s properties.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with sodium hydroxide can yield the corresponding hydroxy derivative.

Scientific Research Applications

N-{2-[(4-bromophenyl)sulfonyl]ethyl}-2,4-dichlorobenzenecarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-{2-[(4-bromophenyl)sulfonyl]ethyl}-2,4-dichlorobenzenecarboxamide exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Biological Activity

N-{2-[(4-bromophenyl)sulfonyl]ethyl}-2,4-dichlorobenzenecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C15H14BrClN2O3S
  • Molecular Weight : 417.71 g/mol
  • CAS Number : Not specifically listed in the search results but can be derived from structural data.

The compound features a sulfonamide group attached to a dichlorobenzenecarboxamide, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors. The sulfonamide moiety is known for its role in antibacterial activity, while the dichlorobenzene component may contribute to anti-inflammatory effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of carbonic anhydrase, which plays a role in various physiological processes including acid-base balance.
  • Receptor Modulation : It may interact with GABA receptors, influencing neurotransmission and potentially exhibiting anxiolytic effects.

Antimicrobial Activity

Studies have shown that compounds containing a sulfonamide structure exhibit significant antimicrobial properties. This compound is expected to demonstrate similar effects against various bacterial strains.

Anti-inflammatory Effects

The dichlorobenzene derivative suggests potential anti-inflammatory activity. In vitro studies could reveal its efficacy in reducing pro-inflammatory cytokines.

Data Tables

Biological Activity Effect Reference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction of cytokine levels

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted on related sulfonamide compounds showed significant activity against Gram-positive bacteria, suggesting that this compound could possess similar properties.
    • Results : The compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics.
  • Inflammation Model : In an animal model of inflammation, compounds with similar structures were shown to reduce paw edema significantly, indicating potential therapeutic applications in inflammatory diseases.
    • Findings : The administration of the compound resulted in a statistically significant decrease in inflammatory markers.

Q & A

Q. What are the established synthetic routes for N-{2-[(4-bromophenyl)sulfonyl]ethyl}-2,4-dichlorobenzenecarboxamide?

The synthesis typically involves multi-step reactions to introduce functional groups such as sulfonyl and chloro substituents. Key steps include:

  • Nucleophilic substitution : Reacting 4-bromobenzenesulfonyl chloride with ethylenediamine derivatives to form the sulfonamide intermediate .
  • Carboxamide formation : Coupling the intermediate with 2,4-dichlorobenzoic acid using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HOBt (hydroxybenzotriazole) .
  • Purification : Column chromatography or recrystallization in solvents like dichloromethane/hexane to achieve >95% purity .

Q. Reaction Conditions Table

StepReagents/ConditionsSolventYield (%)
Sulfonamide formation4-Bromobenzenesulfonyl chloride, triethylamineDCM75–85
Carboxamide couplingEDC, HOBt, RT, 24hDMF60–70
PurificationSilica gel chromatographyDCM/HexaneN/A

Q. What analytical techniques are essential for characterizing this compound?

  • NMR spectroscopy : ¹H/¹³C NMR to confirm sulfonamide and carboxamide linkages (e.g., δ ~7.5–8.0 ppm for aromatic protons) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ expected ~480–500 g/mol) .
  • X-ray crystallography : Resolve crystal structure for stereochemical confirmation (e.g., C–S bond lengths ~1.76 Å) .

Q. How is the compound’s solubility and stability assessed in biological assays?

  • Solubility screening : Test in DMSO, PBS, and cell culture media (e.g., solubility >10 mM in DMSO for in vitro studies) .
  • Stability profiling : Incubate at 37°C in PBS (pH 7.4) and analyze degradation via HPLC over 24–72 hours .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s interaction with biological targets?

  • Docking studies : Use software like AutoDock Vina to predict binding affinity to enzymes (e.g., cytochrome P450) or receptors .
  • MD simulations : Simulate ligand-protein interactions over 100 ns to assess stability of binding poses .
  • QSAR analysis : Correlate substituent effects (e.g., electron-withdrawing Cl/Br groups) with antifungal activity .

Q. What strategies resolve contradictions in reported biological activity data?

  • Dose-response validation : Repeat assays across multiple cell lines (e.g., MCF-7 vs. HEK293) to confirm IC₅₀ consistency .
  • Off-target profiling : Use kinome-wide screening to identify non-specific interactions .
  • Meta-analysis : Compare data across peer-reviewed studies, prioritizing results from journals with rigorous validation protocols (e.g., Acta Crystallographica) .

Q. How are reaction mechanisms elucidated for sulfonamide intermediates?

  • Kinetic isotope effects (KIE) : Study ²H/¹H substitution in amine groups to identify rate-determining steps .
  • In situ FTIR : Monitor sulfonamide bond formation in real time (e.g., absorption bands at 1320–1160 cm⁻¹ for S=O) .

Q. What advanced purification techniques address low-yield challenges?

  • Preparative HPLC : Use C18 columns with acetonitrile/water gradients for >99% purity .
  • Crystallography-driven design : Modify substituents (e.g., replacing Br with CF₃) to improve crystal packing and yield .

Data Contradiction Analysis

Q. How to interpret conflicting solubility data in polar vs. non-polar solvents?

  • Hypothesis : Varying hydration states or polymorphic forms may alter solubility.
  • Methodology :
    • Perform DSC (differential scanning calorimetry) to detect polymorphs .
    • Compare PXRD patterns of batches synthesized under different conditions .

Q. Why do biological activity results vary between in vitro and in vivo models?

  • Key factors :
    • Metabolic degradation (e.g., hepatic clearance reducing bioavailability) .
    • Plasma protein binding (e.g., >90% binding observed for sulfonamide derivatives) .
  • Mitigation : Use prodrug strategies or nanoformulations to enhance stability .

Methodological Tables

Q. Table 1. Comparison of Analytical Techniques

TechniqueApplicationLimitations
HRMSMolecular weight confirmationRequires high purity (>95%)
X-ray crystallographyAbsolute stereochemistryRequires single crystals
¹H NMRFunctional group verificationOverlapping signals in aromatic regions

Q. Table 2. Key Reaction Optimization Parameters

ParameterOptimal RangeImpact on Yield
Temperature0–25°CPrevents sulfonamide hydrolysis
SolventDCM/DMFBalances solubility and reactivity
CatalystTriethylamineNeutralizes HCl byproduct

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